![molecular formula C13H13FN2O3 B6344871 Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326810-54-1](/img/structure/B6344871.png)
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, also known as EF5, is an organic compound belonging to the pyrazole family. It is a synthetic molecule which has been studied for its potential applications in areas such as drug development and medical research. EF5 has been found to possess a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential applications in drug development and medical research. It has been found to possess anti-angiogenic, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer. Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential to act as a modulator of the immune system.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact withBeta-secretase 1 and monoamine oxidase (MAO) . These enzymes play crucial roles in various biological processes, including the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease, and the breakdown of monoamines, respectively .
Mode of Action
Similar compounds have been reported to exhibit inhibitory activity against their targets . For instance, some compounds have been found to inhibit MAO in a competitive and reversible manner .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence theamyloidogenic pathway and the monoamine neurotransmission pathway .
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
Given the potential targets, it can be inferred that the compound may have effects onamyloid precursor protein processing and monoamine levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate in laboratory experiments include its low cost and ease of synthesis. Additionally, Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, there are some limitations to using Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate in laboratory experiments. For example, the exact mechanism of action of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is still not fully understood, and further research is needed to elucidate its effects. Additionally, Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been found to possess a range of biochemical and physiological effects, which may make it difficult to control the effects of the compound in laboratory experiments.
Direcciones Futuras
Given the potential of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, there are a number of future directions that can be explored. For example, further research is needed to elucidate the exact mechanism of action of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, as well as its effects on various disease states. Additionally, further research is needed to determine the optimal dosage and route of administration of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate for the treatment of various diseases. Additionally, further studies are needed to investigate the potential of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate as a modulator of the immune system. Finally, further research is needed to investigate the potential of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate as an adjuvant for the treatment of cancer.
Métodos De Síntesis
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been synthesized through a three-step process. The first step involves the reaction of 3-fluoro-4-methoxyphenylacetamide with ethyl chloroformate in the presence of a base, such as triethylamine, to form ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate. The second step involves the reaction of the intermediate with sodium hydroxide in methanol to form the desired product, Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate. The third step involves the purification of the compound by recrystallization.
Propiedades
IUPAC Name |
ethyl 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-3-19-13(17)11-7-10(15-16-11)8-4-5-12(18-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZFTYWXDPGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.